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Compound of Interest

Compound Name: N-Hexadecyl-L-alanine

Cat. No.: B15158784

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexadecyl-L-alanine, also known as N-palmitoyl-L-alanine, is a lipoamino acid of significant
interest in various scientific domains, including drug delivery, material science, and cosmetics.
Its amphiphilic nature, arising from the combination of a hydrophilic L-alanine headgroup and a
lipophilic hexadecyl tail, imparts unique self-assembly and biological interaction properties. This
technical guide provides a comprehensive overview of the molecular structure characterization
of N-Hexadecyl-L-alanine, detailing experimental protocols and presenting key data for its
identification and analysis.

Molecular Structure and Properties

N-Hexadecyl-L-alanine possesses a chiral center at the alpha-carbon of the alanine residue,
leading to the L- and D-enantiomers; this guide focuses on the naturally relevant L-form.
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Property Value Source

Molecular Formula C19H37NOs --INVALID-LINK--

Molecular Weight 327.5 g/mol --INVALID-LINK--

CAS Number 56255-31-3 --INVALID-LINK--
(29)-2-

IUPAC Name (hexadecanoylamino)propanoi --INVALID-LINK--
c acid

Synthesis of N-Hexadecyl-L-alanine

A standard method for the synthesis of N-Hexadecyl-L-alanine involves the N-acylation of L-

alanine using palmitoyl chloride in an aqueous alkaline solution, a variation of the Schotten-

Baumann reaction.

Experimental Protocol:

o Dissolution of L-alanine: L-alanine is dissolved in an aqueous solution of sodium hydroxide

at a controlled temperature, typically 0-5 °C, to form sodium alaninate.

o Acylation: Palmitoyl chloride, dissolved in a water-immiscible organic solvent such as diethyl

ether or toluene, is added dropwise to the vigorously stirred aqueous solution of sodium

alaninate. The reaction is maintained at a low temperature.

e Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Acidification: Upon completion, the reaction mixture is acidified with a mineral acid, such as
hydrochloric acid, to precipitate the N-Hexadecyl-L-alanine product.

Isolation and Purification: The precipitate is collected by filtration, washed with cold water to
remove inorganic salts, and then dried. Further purification can be achieved by
recrystallization from a suitable solvent, such as ethanol or acetone.
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Synthesis workflow for N-Hexadecyl-L-alanine.

Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the key functional groups present in
N-Hexadecyl-L-alanine. The spectrum is characterized by absorption bands corresponding to
the amide, carboxylic acid, and alkyl functionalities.
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Wavenumber (cm~?) Assignment Functional Group

~3325 N-H stretch Amide

C-H asymmetric and )
~2918 and ~2850 ) Alkyl chain (CH2)
symmetric stretches

~1706 C=0 stretch Carboxylic acid
~1646 Amide | (C=0 stretch) Amide

Amide Il (N-H bend and C-N
~1538 Amide

stretch)

Note: The presented FTIR data is based on the closely related analogue, N-Octadecanoyl-L-
alanine, and is expected to be highly representative of N-Hexadecyl-L-alanine.

Experimental Protocol:

e Sample Preparation: A small amount of the dried N-Hexadecyl-L-alanine sample is mixed
with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film
can be cast from a solution onto an IR-transparent window (e.g., CaFz).

o Data Acquisition: The FTIR spectrum is recorded using a spectrophotometer, typically over a
range of 4000-400 cm~1. A background spectrum of the KBr pellet or the empty sample
holder is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. Due to the lack of publicly available experimental NMR spectra for N-Hexadecyl-
L-alanine, the following are predicted chemical shifts based on the analysis of its constituent

parts (L-alanine and a long alkyl chain).

IH NMR (Proton NMR):
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Predicted Chemical Shift

© | Multiplicity Assignment
» PPM
) -CHs (terminal methyl of

~0.88 Triplet ]

hexadecyl chain)

] -(CHz2)13- (internal methylenes

~1.25 Broad multiplet )

of hexadecyl chain)

] -CH2-CH2-C=0 (methylene 3

~1.60 Multiplet ]

to amide carbonyl)

) -CH2-C=0 (methylene a to

~2.20 Triplet )

amide carbonyl)
~1.40 Doublet -CH(CH?3)- (methyl of alanine)

) -NH-CH(CH?5)- (a-proton of

~4.50 Quintet ]

alanine)
~6.50 Doublet -NH- (amide proton)

] -COOH (carboxylic acid

~11.0-12.0 Broad singlet

proton)

13C NMR (Carbon-13 NMR):

Predicted Chemical Shift (6, ppm)

Assignment

~14.0 -CHs (terminal methyl of hexadecyl chain)
~22.0-34.0 -(CH2)14- (methylenes of hexadecyl chain)
~36.0 -CH2-C=0 (methylene a to amide carbonyl)
~18.0 -CH(CH?3)- (methyl of alanine)

~50.0 -NH-CH(CH?3)- (a-carbon of alanine)
~174.0 -C=0 (amide carbonyl)

~177.0 -COOH (carboxylic acid carbonyl)
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Experimental Protocol:

o Sample Preparation: The N-Hexadecyl-L-alanine sample is dissolved in a deuterated
solvent, such as deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).
Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-
Hexadecyl-L-alanine, confirming its elemental composition.

Expected Observations:
e Molecular lon Peak (M+H)*: m/z = 328.28

o Key Fragmentation: Loss of the carboxylic acid group (-COOH), cleavage of the amide bond,
and fragmentation of the alkyl chain.

Experimental Protocol (based on HPLC-MS/MS of similar
compounds):

o Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile.

o Chromatographic Separation: The sample is injected into a high-performance liquid
chromatography (HPLC) system, typically with a C18 column, for separation from any
impurities. A gradient elution with solvents like water and acetonitrile, often with a modifier
like formic acid, is employed.

« lonization: The eluent from the HPLC is introduced into the mass spectrometer, where the
analyte is ionized, commonly using electrospray ionization (ESI).

o Mass Analysis: The mass-to-charge ratios of the parent ion and its fragments are determined
by the mass analyzer.
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General workflow for HPLC-MS analysis.

Conclusion

The molecular structure of N-Hexadecyl-L-alanine can be unequivocally characterized through
a combination of synthesis and spectroscopic techniques. FTIR provides rapid confirmation of
key functional groups, while detailed NMR analysis elucidates the precise arrangement of
protons and carbons. Mass spectrometry confirms the molecular weight and provides valuable
information on the molecule's fragmentation. The protocols and data presented in this guide
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serve as a valuable resource for researchers and scientists working with this versatile
lipoamino acid.

 To cite this document: BenchChem. [Characterization of N-Hexadecyl-L-alanine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15158784#n-hexadecyl-l-alanine-molecular-
structure-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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